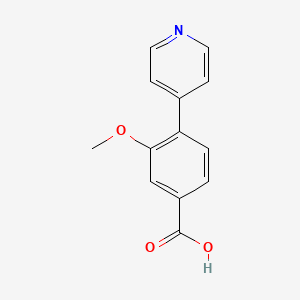

3-Methoxy-4-(pyridin-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-10(13(15)16)2-3-11(12)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYYMOZLZAUXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzoic Acid Derivatives and Pyridine Chemistry

To understand the scientific placement of 3-Methoxy-4-(pyridin-4-yl)benzoic acid, it is essential to consider the broader chemical families to which it belongs: benzoic acid derivatives and pyridine-based compounds.

Benzoic Acid Derivatives: Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are ubiquitous in nature and widely used in chemical synthesis. nih.govresearchgate.net The benzoic acid scaffold is a versatile building block for creating a wide array of more complex molecules. researchgate.net In medicinal chemistry, this structural motif is present in numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.com The carboxylic acid group is a key feature, often acting as a crucial point of interaction with biological targets like enzymes and receptors. nih.gov

Pyridine (B92270) Chemistry: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. globalresearchonline.net This nitrogen atom imparts distinct chemical properties compared to its all-carbon analogue, benzene (B151609), such as increased polarity and the ability to act as a hydrogen bond acceptor. nih.gov Pyridine and its derivatives are of immense interest in medicinal chemistry and are considered "privileged scaffolds" due to their frequent occurrence in FDA-approved drugs and biologically active compounds. nih.govdntb.gov.ua The pyridine nucleus is found in natural products like vitamins (niacin and pyridoxine) and coenzymes. nih.gov Its inclusion in a molecule can enhance water solubility, metabolic stability, and binding affinity to target proteins, making it a highly valuable component in drug design. nih.govresearchgate.net

Significance of Chemical Scaffold in Medicinal Chemistry Research

Synthetic Approaches for the this compound Core

The construction of the biaryl framework of this compound relies on established and versatile cross-coupling reactions, along with the synthesis of appropriately substituted precursors.

The formation of the carbon-carbon bond between the benzoic acid and pyridine rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent methodologies for creating such linkages. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming C-C bonds between aromatic rings. organic-chemistry.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide (such as a bromide or chloride) in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com For the synthesis of the target molecule's core, one of two primary routes can be envisioned:

Coupling of a 4-halobenzoic acid derivative with pyridine-4-boronic acid.

Coupling of a 4-halopyridine with a substituted benzoic acid boronic acid derivative.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.gov The use of sterically demanding and electron-rich phosphine (B1218219) ligands often enhances catalyst activity, particularly for less reactive substrates like aryl chlorides. jk-sci.com

Buchwald-Hartwig Amination: While the primary linkage in this compound is a C-C bond, the Buchwald-Hartwig amination is a critical reaction for synthesizing analogs where the rings are connected by a nitrogen atom (an aza-analog). wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org For instance, reacting a 4-aminobenzoic acid derivative with a halopyridine would fall under this category, yielding a different but structurally related class of compounds. The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Feature |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Forms a direct Carbon-Carbon (Aryl-Aryl) bond. organic-chemistry.orgmdpi.com |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Primary or Secondary Amine | Pd(0) or Pd(II) catalyst, Phosphine Ligand (often bulky), Strong Base (e.g., NaOt-Bu) | Forms a Carbon-Nitrogen (Aryl-Amine) bond. jk-sci.comwikipedia.org |

The availability of appropriately substituted benzoic acid precursors is essential for the synthesis of the target molecule. These precursors are typically derived from simpler, commercially available starting materials through standard organic transformations.

A common precursor is a vanillic acid derivative (4-hydroxy-3-methoxybenzoic acid). A synthetic route starting from this compound involves several key steps:

Esterification: The carboxylic acid functionality is often protected as an ester (e.g., a methyl ester) to prevent side reactions in subsequent steps. This is typically achieved by reacting the acid with an alcohol (like methanol) under acidic conditions (e.g., using thionyl chloride). mdpi.com

Alkylation/Etherification: The phenolic hydroxyl group can be converted to other alkoxy groups. For instance, reacting methyl 4-hydroxy-3-methoxybenzoate with an alkyl halide (like 1-bromo-3-chloropropane) in the presence of a base (such as potassium carbonate) yields the corresponding ether. mdpi.comnih.gov

Methylation: A direct method for synthesizing methoxybenzoic acids is the methylation of the corresponding hydroxybenzoic acids. Reagents like dimethyl sulfate, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, are commonly used for this transformation. google.comprepchem.com

A patent also describes a method for preparing methoxybenzoic acid through a nucleophilic substitution reaction between a halobenzoic acid derivative and sodium methylate in methanol (B129727) under heat and pressure. google.com

| Starting Material | Reagents | Product | Purpose |

| 3-Methoxy-4-hydroxybenzoic acid | Methanol, Thionyl Chloride | Methyl 4-hydroxy-3-methoxybenzoate | Carboxylic acid protection. mdpi.com |

| 4-Hydroxybenzoic acid | Dimethyl sulfate, NaOH | 4-Methoxybenzoic acid | Introduction of the methoxy group. prepchem.com |

| Halobenzoic acid derivative | Sodium methylate, Methanol | Methoxybenzoic acid | Nucleophilic substitution to install the methoxy group. google.com |

Structure Activity Relationship Sar Investigations of 3 Methoxy 4 Pyridin 4 Yl Benzoic Acid Derivatives

Systematic Elucidation of Key Structural Features for Bioactivity

The benzoic acid moiety is a critical component of the 3-Methoxy-4-(pyridin-4-yl)benzoic acid scaffold, often serving as a key interaction point with biological targets. Modifications to this ring can significantly impact receptor binding affinity and functional efficacy.

While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. For instance, in a series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives, the nature and position of substituents on the benzoic acid ring were found to be critical for their activity as VLA-4 antagonists. The carboxylic acid group itself is often essential for forming key ionic interactions or hydrogen bonds with receptor residues.

In a study focused on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share a substituted benzoic acid core, modifications of the amide functionality, a derivative of the carboxylic acid, led to significant changes in inhibitory potency against the presynaptic choline (B1196258) transporter. This highlights the sensitivity of the target protein to changes in the electronic and steric properties of the benzoic acid portion of the molecule.

The following table summarizes hypothetical SAR trends for benzoic acid substitutions based on general principles and findings from related series.

| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale |

| Ortho to Carboxylic Acid | Small, Electron-withdrawing | Potential Increase | May enhance acidity and hydrogen bonding potential. |

| Ortho to Carboxylic Acid | Bulky | Likely Decrease | Steric hindrance could disrupt binding. |

| Meta to Carboxylic Acid | Lipophilic | Variable | May interact with hydrophobic pockets in the receptor. |

| Meta to Carboxylic Acid | Polar | Variable | Could form additional hydrogen bonds. |

| Para to Carboxylic Acid | N/A (Pyridin-4-yl position) | N/A | This position is occupied by the pyridine (B92270) ring. |

It is important to note that these are generalized predictions, and the actual effect of any substitution would be highly dependent on the specific biological target.

The pyridine ring in this compound is another key pharmacophoric element. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring itself can engage in various interactions, including π-π stacking and hydrophobic interactions.

Systematic modifications of the pyridine ring can provide insights into the structural requirements for optimal pharmacological activity. For example, altering the position of the nitrogen atom within the ring (e.g., to a pyridin-2-yl or pyridin-3-yl isomer) would be expected to significantly alter the molecule's geometry and its ability to interact with target proteins.

Furthermore, the introduction of substituents on the pyridine ring can modulate its electronic properties and steric profile. In a series of 2-(pyridin-2-yl)-4-(4-aminophenyl)quinazolines, the introduction of methyl or methoxy (B1213986) groups to the quinazoline (B50416) ring system (which can be considered an extended pyridine system) was shown to influence the photophysical properties of the molecules, indicating that such substitutions can alter the electronic distribution within the heterocyclic core. While this study did not focus on pharmacological activity, it demonstrates the tunability of the pyridine ring's properties.

The table below outlines potential outcomes of modifying the pyridine ring.

| Modification | Predicted Effect on Activity | Rationale |

| Isomeric Position of Nitrogen | Significant Change | Alters the vector of the hydrogen bond accepting nitrogen and overall molecular shape. |

| Substitution with Electron-donating Groups | Potential Increase/Decrease | Can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. |

| Substitution with Electron-withdrawing Groups | Potential Increase/Decrease | Can decrease the basicity of the pyridine nitrogen, potentially weakening hydrogen bonds but enhancing other interactions. |

| Introduction of Bulky Substituents | Likely Decrease | May cause steric clashes within the binding site. |

From an electronic standpoint, the methoxy group is an electron-donating group, which can influence the acidity of the carboxylic acid and the electron density of the benzoic acid ring. This, in turn, can affect the strength of interactions with the biological target. In a study on methyl- and methoxy-substituted quinazolines, the replacement of methyl groups with methoxy groups led to a sequential shift in absorption and emission maxima, indicating a clear electronic influence of the methoxy substituent.

The position of the methoxy group is also critical. In the context of this compound, the methoxy group is ortho to the carboxylic acid. This positioning can influence the conformation of the carboxylic acid group through steric interactions and potentially intramolecular hydrogen bonding.

The methoxy group can also participate directly in binding interactions, such as hydrogen bonding with specific residues in the target protein. Furthermore, it can impact the molecule's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the key roles of the methoxy group.

| Feature | Role in Modulating Activity |

| Electronic Effects | Donates electron density to the aromatic ring, influencing the pKa of the carboxylic acid and the overall electronic character of the molecule. |

| Steric Effects | Can influence the preferred conformation of the adjacent carboxylic acid group and interact with the binding site of the target protein. |

| Direct Binding Interactions | The oxygen atom can act as a hydrogen bond acceptor. |

| Physicochemical Properties | Contributes to the overall lipophilicity and polarity of the molecule, affecting its pharmacokinetic profile. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatic Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatic approaches are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methods can provide valuable insights for the design of new, more potent analogs and for predicting the activity of untested compounds.

Data Set Preparation: A series of analogs of this compound with known biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum chemical properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

A validated QSAR model for this compound derivatives could reveal the key molecular properties that govern their activity. For example, a model might indicate that activity is positively correlated with a certain measure of hydrophobicity and negatively correlated with a specific steric parameter. Such information would be invaluable for guiding the synthesis of new compounds with improved pharmacological profiles.

In the absence of specific studies, it is instructive to consider the types of descriptors that would likely be important for this scaffold. These could include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, partial charges on key atoms (e.g., the carboxylic acid oxygens, the pyridine nitrogen), HOMO and LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Cheminformatic approaches beyond QSAR, such as pharmacophore modeling and molecular docking, could also be employed to understand the interactions of this compound derivatives with their biological targets at a three-dimensional level.

Biological Activity and Mechanistic Insights of 3 Methoxy 4 Pyridin 4 Yl Benzoic Acid Derivatives in Vitro Studies

Enzyme Inhibition Profiles

Derivatives of 3-Methoxy-4-(pyridin-4-yl)benzoic acid have been investigated for their inhibitory effects on a range of enzymes, demonstrating a broad spectrum of potential therapeutic applications. The following subsections provide a detailed analysis of their activity against specific enzymatic targets based on available in vitro studies.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a group of metalloenzymes that catalyze the hydration of carbon dioxide, is a target for various therapeutic agents. While direct studies on this compound derivatives are not extensively documented, research on structurally related pyridine-containing sulfonamides provides insights into their potential as CA inhibitors.

A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The study revealed that these compounds displayed a wide range of inhibition constants (Kᵢ) against cytosolic isoforms hCA I and hCA II, as well as transmembrane isoforms hCA IX and hCA XII. mdpi.com For instance, some derivatives showed Kᵢ values in the nanomolar range against hCA I, indicating potent inhibition. mdpi.com

Similarly, a study on 4-anilinoquinazoline-based benzenesulfonamides, which feature a pyridine-like quinazoline (B50416) core, demonstrated potent inhibition of hCA isoforms I, II, IX, and XII, with some compounds exhibiting inhibitory concentrations in the nanomolar range. nih.gov These findings suggest that the pyridine (B92270) motif, a key feature of this compound, is a viable scaffold for the design of carbonic anhydrase inhibitors. The inhibitory activity is often attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site.

Table 1: Inhibitory Activity of Representative Pyridine-Containing Derivatives against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | Nanomolar range | mdpi.com |

| 4-Anilinoquinazoline-based benzenesulfonamides | hCA I, II, IX, XII | Nanomolar range | nih.gov |

Eukaryotic Translation Initiation Factor 4E (eIF4E) Pathway Modulation

The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis and is often dysregulated in cancer. While direct evidence of this compound derivatives modulating the eIF4E pathway is not available, the broader context of inhibiting pathways that control eIF4E activity, such as the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling pathways, is an active area of research. These pathways converge to regulate the availability of eIF4E to form the eIF4F complex, which is a rate-limiting step in cap-dependent translation. Modulation of these pathways can therefore indirectly affect eIF4E's function. The potential for derivatives of this compound to interact with components of these pathways remains an area for future investigation.

Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, and its inhibition is a well-established strategy in cancer therapy. A study on a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally related to this compound, demonstrated significant tubulin polymerization inhibitory activity.

One of the most potent compounds from this series, designated as 9p , exhibited effective inhibition of tubulin polymerization in a concentration-dependent manner. Its activity was comparable to that of the known tubulin inhibitor Combretastatin A-4 (CA-4). The study indicated that these pyridine derivatives likely act by binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 2: In Vitro Tubulin Polymerization Inhibition by a 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivative

| Compound | Assay | IC₅₀ (µM) | Reference |

| Compound 9p | Tubulin Polymerization Inhibition | Not explicitly stated, but potent | |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibition | ~1.84 | researchgate.net |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising approach for cancer treatment. A study of novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, which contain a methoxyphenyl and a pyridine moiety, revealed significant inhibitory activity against CDK2 and CDK9.

Two compounds from this series, 9a and 14g , demonstrated good inhibition of CDK2, with IC₅₀ values of 1.630 µM and 0.460 µM, respectively. These compounds also showed inhibitory activity against CDK9, with IC₅₀ values of 0.262 µM and 0.801 µM, respectively. mdpi.com The study suggests that the methoxy (B1213986) group on the phenyl ring plays an important role in the binding of these compounds to the active site of the CDKs. mdpi.com

Table 3: In Vitro Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDK2 and CDK9

| Compound | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) | Reference |

| Compound 9a | 1.630 ± 0.009 | 0.262 ± 0.013 | mdpi.com |

| Compound 14g | 0.460 ± 0.024 | 0.801 ± 0.041 | mdpi.com |

| Ribociclib (Reference) | 0.068 ± 0.004 | 0.050 ± 0.003 | mdpi.com |

Ribonuclease H (RNase H) Activity Modulation

Ribonuclease H (RNase H) is an enzyme that cleaves the RNA strand of RNA:DNA hybrids and is essential for the replication of retroviruses like HIV. While specific studies on this compound derivatives are lacking, research into inhibitors of HIV-1 RNase H has identified various chemical scaffolds. For example, benzisothiazolone derivatives have been identified as inhibitors of the RNase H activity of HIV-1 reverse transcriptase. mdpi.com These compounds were also found to inhibit the DNA polymerase activity of the enzyme. mdpi.com Given the diversity of structures that can inhibit RNase H, the potential for pyridine-containing compounds to exhibit such activity warrants further investigation.

5-Lipoxygenase-Activating Protein (FLAP) Inhibition

5-Lipoxygenase-activating protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators. A potent FLAP inhibitor, AM803 (now GSK2190915), which is a derivative of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid, contains a pyridine moiety.

This compound demonstrated a high potency in a FLAP binding assay, with an IC₅₀ of 2.9 nM. nih.gov It also effectively inhibited the production of leukotriene B₄ (LTB₄) in human whole blood with an IC₅₀ of 76 nM. nih.gov The structure-activity relationship studies highlighted the importance of the pyridine moiety for the compound's potent activity. nih.gov

Table 4: In Vitro FLAP Inhibitory Activity of a Pyridine-Containing Derivative

| Compound | Assay | IC₅₀ (nM) | Reference |

| AM803 (GSK2190915) | FLAP Binding | 2.9 | nih.gov |

| AM803 (GSK2190915) | LTB₄ Inhibition (Human Whole Blood) | 76 | nih.gov |

Other Enzymatic Targets and Associated Signaling Pathways

In addition to well-studied enzyme families, derivatives of this compound have been shown to interact with a variety of other enzymatic targets, thereby influencing crucial cellular signaling pathways. These interactions highlight the therapeutic potential of this chemical scaffold across different disease contexts.

One area of significant interest is the inhibition of Cyclin-Dependent Kinases (CDKs) . Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against CDK2 and CDK9. These kinases are key regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer. Inhibition of CDK2 can lead to cell cycle arrest, while targeting CDK9 can disrupt the transcription of anti-apoptotic proteins, thereby promoting cancer cell death.

Another important target is Histone Deacetylase 6 (HDAC6) . A novel pyridine derivative, compound H42, has been found to downregulate the expression of HDAC6. nih.gov This inhibition leads to an increase in the acetylation of α-tubulin, a key component of the cellular cytoskeleton, and heat shock protein 90 (Hsp90), a molecular chaperone involved in the stability of many oncoproteins. nih.gov The modulation of HDAC6 activity by these derivatives underscores their potential in cancer therapy, as HDAC inhibitors are a known class of anti-cancer agents.

Furthermore, derivatives have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Both EGFR and VEGFR-2 are critical mediators of signaling pathways that control cell growth, proliferation, and angiogenesis (the formation of new blood vessels), which are essential for tumor growth and metastasis. Spiro-pyridine derivatives have shown the ability to inhibit both EGFR and VEGFR-2, suggesting their potential as dual-targeting anti-cancer agents.

The Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway is another pathway modulated by this class of compounds. A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT). It achieves this by reducing the phosphorylation of Smad2/3, key downstream effectors in the TGF-β1 pathway. By inhibiting this pathway, DGM can potentially mitigate the progression of fibrotic diseases.

Lastly, the ERK (extracellular signal-regulated kinase) pathway , a component of the MAPK (mitogen-activated protein kinase) signaling cascade, has been implicated. 2-hydroxy-4-methoxy benzoic acid (HMBA), a related benzoic acid derivative, has been shown to promote apoptosis and autophagy in melanoma cells through the phosphorylation of ERK. slideshare.net This indicates that derivatives of this compound may also exert their effects through the modulation of this critical signaling pathway involved in cell proliferation, differentiation, and survival.

Cellular Level Biological Activities (Excluding Human Clinical Data)

The diverse enzymatic interactions of this compound derivatives translate into a range of biological activities at the cellular level. These activities have been extensively evaluated in vitro across various cell models.

In Vitro Cytotoxic and Antiproliferative Evaluations in Cancer Cell Lines

A significant body of research has focused on the cytotoxic and antiproliferative effects of these derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

For instance, pyrazolo[3,4-b]pyridine derivatives have demonstrated notable activity. One such compound exhibited an IC50 value of 2.59 µM against the HeLa (cervical cancer) cell line. Another derivative showed potent cytotoxicity with IC50 values of 4.66 µM and 1.98 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, respectively.

Similarly, novel amide derivatives of a 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine scaffold have been synthesized and evaluated. One compound in this series, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, displayed high cytotoxicity against HeLa and PANC-1 (pancreatic cancer) cell lines with IC50 values of 2.8 µM and 1.8 µM, respectively.

The antiproliferative activity of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives has also been investigated. These compounds showed moderate to strong activity against HCT 116, H 460 (lung carcinoma), MCF-7, and K562 (chronic myelogenous leukemia) cell lines, with some adamantane-containing derivatives being active at low micromolar concentrations.

Furthermore, a novel pyridine derivative, compound H42, inhibited the proliferation of ovarian cancer cell lines SKOV3 and A2780 with IC50 values of 0.87 μM and 5.4 μM, respectively. nih.gov Spiro-pyridine derivatives have also shown promising results, with IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM against the Caco-2 (colorectal adenocarcinoma) cell line and even lower values against the HepG-2 (liver cancer) cell line. nih.gov

| Derivative Class | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | HeLa | Cervical Cancer | 2.59 |

| Pyrazolo[3,4-b]pyridine | MCF-7 | Breast Cancer | 4.66 |

| Pyrazolo[3,4-b]pyridine | HCT-116 | Colon Cancer | 1.98 |

| Thiadiazole Amide | HeLa | Cervical Cancer | 2.8 |

| Thiadiazole Amide | PANC-1 | Pancreatic Cancer | 1.8 |

| Pyridine (Compound H42) | SKOV3 | Ovarian Cancer | 0.87 |

| Pyridine (Compound H42) | A2780 | Ovarian Cancer | 5.4 |

| Spiro-pyridine | Caco-2 | Colorectal Adenocarcinoma | 7.83 - 13.61 |

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antitubercular Efficacy)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects.

Antibacterial Activity: Hydrazone derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, with zones of inhibition ranging from 19-25 mm at a concentration of 50 µg/mL. The minimum inhibitory concentrations (MICs) for the most active of these compounds were found to be between 20 and 30 µg/mL. Another study on hydrazide-hydrazones of 3-methoxybenzoic acid found high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp., with some compounds showing higher activity than the antibiotics cefuroxime (B34974) and ampicillin. nih.gov Furthermore, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have exhibited moderate antibacterial activity against Gram-positive strains such as Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis, with MIC values of 125 µg/mL for the most active compound. genome.jp

Antifungal Activity: Benzoic acid derivatives isolated from Piper cumanense have been shown to be active against several phytopathogenic fungi, with a notable activity against fungi of the Fusarium genus. nih.gov In another study, 2-acyl-1,4-benzohydroquinone derivatives displayed more potent antifungal activity than their naphthohydroquinone counterparts against various Candida and filamentous fungi species, with the most active compound showing MIC values ranging from 2 to 16 μg/mL. nih.gov

Antitubercular Efficacy: The antitubercular potential of this chemical scaffold has also been explored. A series of 3H-1,3,4-oxadiazol-2-one derivatives showed interesting antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov In contrast, the corresponding 2-thione derivatives were found to be inactive. nih.gov This highlights the importance of specific structural features for antitubercular efficacy.

| Activity | Derivative Class | Organism(s) | Key Findings |

|---|---|---|---|

| Antibacterial | Hydrazone | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Zone of inhibition: 19-25 mm; MIC: 20-30 µg/mL |

| Antibacterial | Hydrazide-hydrazone | Bacillus spp. | More potent than cefuroxime and ampicillin |

| Antibacterial | Sulfonyl-benzoic acid | E. faecium, S. aureus, B. subtilis | MIC: 125 µg/mL |

| Antifungal | Benzoic acid | Fusarium spp. | Active against phytopathogenic fungi |

| Antifungal | Acyl-benzohydroquinone | Candida spp., filamentous fungi | MIC: 2-16 µg/mL |

| Antitubercular | Oxadiazol-2-one | Mycobacterium tuberculosis H37Rv | Showed promising activity |

Antioxidant Activity Assessment in Cellular Systems

The antioxidant potential of this compound derivatives has been investigated in various in vitro systems, including cellular models. These studies aim to determine the capacity of these compounds to mitigate oxidative stress, a key contributor to numerous pathological conditions.

In a study evaluating the neuroprotective effects of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors, a lead compound was assessed for its ability to counteract glutamate-induced oxidative cell death in HT22 hippocampal neuronal cells. nih.gov The results indicated that co-treatment with the compound prevented cell death and, importantly, reduced the accumulation of cellular reactive oxygen species (ROS). nih.gov

Similarly, new methylated and acetylated bromophenol derivatives, which share structural similarities with the benzoic acid core, were evaluated for their antioxidant activity at the cellular level. genome.jp Two compounds, 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, were found to ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes. genome.jp

Furthermore, 3,4-dihydroxybenzoic acid has been shown to reduce ROS levels in UVB-irradiated HaCaT cells in a dose-dependent manner. This photoprotective effect is attributed to the compound's ability to directly scavenge ROS.

While many studies on related pyridine and benzoic acid derivatives have utilized cell-free antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the aforementioned studies provide direct evidence of the antioxidant activity of these classes of compounds within a cellular context.

Elucidation of Molecular Mechanisms of Action (In Vitro)

In vitro studies have been crucial in beginning to unravel the molecular mechanisms through which derivatives of this compound exert their biological effects. These investigations have primarily focused on the induction of apoptosis and the perturbation of the cell cycle in cancer cells.

Induction of Apoptosis: Several derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. For instance, a pyrazolo[3,4-b]pyridine derivative was found to induce a significant level of both early and late apoptosis in HeLa cells. Another derivative in the same series induced apoptosis in both MCF-7 and HCT-116 cells. The mechanism of apoptosis induction by a novel pyridine derivative, compound H42, in ovarian cancer cells involved the downregulation of caspase-3, caspase-7, and PARP, with a significant increase in the expression of cleaved caspase-9. nih.gov Furthermore, spiro-pyridine derivatives have been shown to activate the pro-apoptotic protein Bax and suppress the anti-apoptotic protein Bcl-2. nih.gov The neuroprotective benzoic acid derivative mentioned previously was also found to inhibit apoptosis by upregulating BCL-2 expression and downregulating BAX and cleaved caspase-3 expression. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. A pyrazolo[3,4-b]pyridine derivative was observed to arrest the cell cycle at the S phase in HeLa cells. Another derivative in the same study caused cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HCT-116 cells. Similarly, a spiro-pyridine derivative induced cell cycle arrest at the S phase in Caco-2 cells. nih.gov Adamantyl derivatives of N-aryl 3-hydroxy-2-methylpyridin-4-ones were also found to alter the cell cycle, with a reduced number of cells in the S phase and an increased number in the G0/G1 or G2/M phases.

Modulation of Signaling Pathways: As discussed in section 5.1.7, the molecular mechanisms of these derivatives are intrinsically linked to their ability to modulate specific signaling pathways. For example, the inhibition of CDKs directly impacts the machinery of the cell cycle, leading to the observed arrests. The downregulation of HDAC6 by compound H42 can affect the expression of numerous genes involved in cell survival and proliferation. nih.gov The inhibition of the TGF-β1/Smad pathway by DGM provides a clear mechanism for its anti-fibrotic potential. The activation of the ERK pathway by HMBA points to a mechanism for its pro-apoptotic and pro-autophagic effects in melanoma cells. slideshare.net

Investigation of Cellular Targets and Off-Targets

While direct cellular target engagement studies for this compound are not extensively documented in publicly available research, the broader class of pyridine and benzoic acid derivatives has been evaluated against various cellular targets. This provides a foundational understanding of potential interaction points for compounds with this scaffold.

Primary Cellular Targets:

Research into structurally similar compounds suggests that potential cellular targets for derivatives of this compound could include proteins involved in cell proliferation and survival pathways. For instance, certain novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have demonstrated significant cytotoxic activity against various human cancer cell lines. researchgate.net The evaluation of these compounds against HeLa, HepG2, and PANC-1 cell lines revealed that specific substitutions can lead to potent anticancer effects, with IC50 values in the low micromolar range. researchgate.net

One of the key cellular targets for many anticancer agents is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in various cancers. researchgate.net The synthesis of imidazo[1,2-a]pyridine-isoquinoline hybrids, which share the pyridine moiety, has led to the identification of potent EGFR inhibitors. researchgate.net This suggests that the pyridine ring within the this compound structure could potentially be involved in binding to kinase domains of cellular proteins.

The table below summarizes the in vitro cytotoxic activity of a representative amide derivative of a methoxyphenyl-pyridin-yl compound against several cancer cell lines.

| Cell Line | Compound | IC50 (µM) |

| HeLa | 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | 2.8 |

| PANC-1 | 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | 1.8 |

Off-Target Investigations:

The assessment of off-target effects is a critical step in the early stages of drug discovery to predict potential side effects and understand the broader biological impact of a compound. While specific off-target profiling for this compound is not available, general strategies for this purpose involve screening against a panel of receptors, enzymes, and ion channels. reactionbiology.com Computational, or in silico, methods are also increasingly used to predict potential off-target interactions based on the chemical structure of a compound. nih.gov These predictive models can help identify potential liabilities early in the development process. For any novel compound, including derivatives of this compound, a comprehensive off-target screening would be necessary to establish a clear safety and selectivity profile.

Impact on Key Biochemical Pathways and Cellular Processes

The functional consequences of target engagement by bioactive compounds are often observed through their impact on critical cellular pathways and processes. For derivatives of this compound, the available literature on related compounds points towards potential effects on microtubule dynamics and, more broadly, on protein synthesis.

Microtubule Dynamics:

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for anticancer drugs. Several studies have shown that compounds with scaffolds similar to this compound can inhibit tubulin polymerization. For example, a series of N-substituted benzimidazole (B57391) acrylonitriles were identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site. nih.gov These compounds induced G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov

The inhibitory effect on tubulin polymerization can be quantified in vitro. The data below illustrates the tubulin polymerization inhibitory activity of a potent benzimidazole derivative.

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |

| N,N-dimethylamino substituted acrylonitrile | 0.5 | Significant inhibition |

This suggests that derivatives of this compound could potentially interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells. The presence of aromatic rings and methoxy groups in such compounds may contribute to their binding affinity for tubulin.

Protein Synthesis Initiation:

Protein synthesis is a fundamental cellular process, and its inhibition can be an effective strategy for controlling cell growth. The process is broadly divided into initiation, elongation, and termination. While there is no direct evidence linking this compound derivatives to the inhibition of protein synthesis initiation, this remains a plausible mechanism of action for novel small molecules. Small-molecule inhibitors can target various components of the translation machinery, including ribosomal subunits and initiation factors. nih.govnih.gov Given that many natural and synthetic compounds exert their biological effects by interfering with protein synthesis, this is an area that would warrant investigation for novel derivatives of this compound.

Future Perspectives and Research Applications of 3 Methoxy 4 Pyridin 4 Yl Benzoic Acid

Rational Design of Advanced Chemical Probes and Bioactive Compounds

The unique structural arrangement of 3-Methoxy-4-(pyridin-4-yl)benzoic acid, featuring a methoxy (B1213986) group and a pyridine (B92270) ring attached to a benzoic acid core, provides a versatile scaffold for the rational design of novel chemical probes and bioactive molecules. The pyridine moiety can act as a hydrogen bond acceptor and a metal-coordinating ligand, while the benzoic acid group offers a site for derivatization to modulate properties such as solubility, cell permeability, and target binding affinity.

Future research could focus on modifying this core structure to develop selective inhibitors for various enzymes or receptors. For instance, by analogy with other pyridinyl-containing compounds, derivatives of this compound could be designed to target kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The strategic addition of different functional groups could lead to the development of highly potent and selective probes to investigate complex biological pathways.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Functional Groups | Desired Outcome |

| Benzoic Acid | Amides, Esters, Heterocycles | Improved cell permeability, altered target specificity |

| Pyridine Ring | Alkyl groups, Halogens | Enhanced binding affinity, modulation of pKa |

| Methoxy Group | Demethylation, Alkoxy chain extension | Altered solubility, modified steric hindrance |

Exploration of Novel Therapeutic Applications Beyond Current Findings

Given the lack of specific therapeutic findings for this compound, this area represents a significant opportunity for discovery. The broader class of pyridinylbenzoic acid derivatives has shown promise in various therapeutic areas, including as anti-inflammatory agents, anticancer compounds, and antivirals.

Future investigations should involve screening this compound and its derivatives against a wide range of biological targets. For example, its structural motifs are present in molecules known to interact with G-protein coupled receptors (GPCRs) and nuclear receptors. A systematic exploration of its bioactivity could uncover novel therapeutic potentials in areas such as metabolic disorders, neurodegenerative diseases, or infectious diseases.

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of bioactive derivatives of this compound, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. A combinatorial library based on the this compound scaffold can be synthesized by systematically varying the substituents on the benzoic acid and pyridine rings.

This library could then be screened against large panels of biological targets using automated HTS platforms. This approach would rapidly identify "hit" compounds with desired biological activities. Subsequent optimization of these hits through medicinal chemistry efforts could lead to the development of potent and selective lead compounds for drug development.

Table 2: A Hypothetical Combinatorial Library Design

| Scaffold | R1 (on Benzoic Acid) | R2 (on Pyridine Ring) |

| This compound | -H, -Cl, -F, -CH3 | -NH2, -OH, -CN, -Br |

| -NO2, -CF3, -OCH3 | -CO2H, -CONH2, -SO2NH2 |

Translational Research Opportunities in Pre-Clinical Development

Once promising lead compounds derived from this compound are identified, the focus will shift to translational research and pre-clinical development. This phase will involve a comprehensive evaluation of the compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

In vivo studies in relevant animal models of disease will be crucial to assess the efficacy and safety of these novel compounds. Successful pre-clinical development could pave the way for Investigational New Drug (IND) applications and the initiation of clinical trials in humans. The journey from the initial synthesis of this compound to a potential therapeutic agent is long, but the unexplored nature of this compound makes it a compelling starting point for future drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-4-(pyridin-4-yl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : A multi-step synthesis involving ester hydrolysis and coupling reactions is typical. For example, methyl esters (e.g., methyl 3-methoxy-4-(6-methyl-7-oxo-pyrrolo[2,3-c]pyridin-4-yl)benzoate) are hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Intermediates are characterized using NMR (e.g., δ 12.99 ppm for acidic protons) and LC-MS for purity validation .

- Key Data :

| Step | Reaction Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Ester hydrolysis | 1M HCl, reflux, 12h | 97% | NMR, LC-MS |

Q. How can solubility challenges be addressed during experimental design?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is limited due to the compound's aromatic and heterocyclic moieties. Sonication or heating (40–60°C) with DMSO enhances solubility. For aqueous systems, pH adjustment (alkaline conditions) improves dissolution via deprotonation of the carboxylic acid group .

Q. What spectroscopic methods are used to confirm structural integrity?

- Methodological Answer :

- NMR : Aromatic protons (δ 7.2–8.0 ppm), methoxy groups (δ ~3.8 ppm), and carboxylic acid protons (δ ~12.9 ppm) are diagnostic .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 299.05 for CHNO) and detects impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in DMSO/water (1:3 v/v) or THF/hexane.

- Refinement : SHELXL (v.2018/3) refines structures with high-resolution data (<1.0 Å). Key parameters:

- R-factor : Target <0.05 for high accuracy.

- Hydrogen bonding : O–H···N interactions stabilize crystal packing (e.g., chains parallel to [201] axis) .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P |

| R-factor | 0.046 |

| Bond length accuracy | ±0.002 Å |

Q. How to resolve discrepancies in crystallographic data between computational models and experimental results?

- Methodological Answer :

- Validation Tools : Use PLATON to check for missed symmetry or twinning.

- Comparative Analysis : Overlay experimental (SC-XRD) and DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*). Discrepancies >0.1 Å in bond lengths suggest refinement errors or conformational flexibility .

Q. What strategies enable functionalization of the pyridine ring for structure-activity studies?

- Methodological Answer :

- Electrophilic substitution : Nitration (HNO/HSO) at the pyridine meta-position.

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh), KCO) introduce aryl groups. Monitor regioselectivity via NMR .

Q. How to mitigate decomposition during prolonged storage?

- Methodological Answer :

- Storage : Under inert atmosphere (Ar/N) at −20°C in amber vials.

- Stability testing : Use accelerated aging (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., decarboxylated derivatives) indicate oxidative pathways .

Contradiction Analysis

Q. Conflicting reports on hydrogen bonding networks in crystallographic studies: How to reconcile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.